N~3~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1-{3-[(4-METHYL-1,3-BENZOTHIAZOL-2-YL)AMINO]-3-OXOPROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
N~3~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1-{3-[(4-METHYL-1,3-BENZOTHIAZOL-2-YL)AMINO]-3-OXOPROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a benzothiazole moiety. Benzothiazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered attention for its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
The synthesis of N3-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1-{3-[(4-METHYL-1,3-BENZOTHIAZOL-2-YL)AMINO]-3-OXOPROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the benzothiazole core. The synthetic route may include the following steps:
Formation of Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Functionalization: Introduction of the 4-methyl group on the benzothiazole ring.
Coupling Reactions: The benzothiazole derivatives are then coupled with pyrazole derivatives through amide bond formation, often using coupling reagents like EDCI or DCC.
Final Assembly: The final product is obtained by linking the functionalized benzothiazole with the pyrazole carboxamide under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
N~3~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1-{3-[(4-METHYL-1,3-BENZOTHIAZOL-2-YL)AMINO]-3-OXOPROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing carbonyl groups to alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions to favor the desired reaction pathway.
Scientific Research Applications
N~3~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1-{3-[(4-METHYL-1,3-BENZOTHIAZOL-2-YL)AMINO]-3-OXOPROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase and other enzymes involved in neurodegenerative diseases.
Medicine: Explored for its therapeutic potential in treating conditions like Alzheimer’s disease due to its neuroprotective properties.
Industry: Utilized in the development of new materials with specific electronic or luminescent properties.
Mechanism of Action
The mechanism of action of N3-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1-{3-[(4-METHYL-1,3-BENZOTHIAZOL-2-YL)AMINO]-3-OXOPROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes like acetylcholinesterase, inhibiting their activity and thereby increasing the levels of neurotransmitters in the brain.
Pathways: It may interfere with amyloid-beta aggregation, a hallmark of Alzheimer’s disease, and exhibit antioxidant properties that protect neurons from oxidative stress.
Comparison with Similar Compounds
Compared to other benzothiazole derivatives, N3-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1-{3-[(4-METHYL-1,3-BENZOTHIAZOL-2-YL)AMINO]-3-OXOPROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to its unique structure and multifunctional properties. Similar compounds include:
N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides: Known for their cholinesterase inhibition and neuroprotective properties.
Benzothiazole derivatives with luminescent properties: Used in the development of white light-emitting devices.
These comparisons highlight the versatility and potential of N3-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1-{3-[(4-METHYL-1,3-BENZOTHIAZOL-2-YL)AMINO]-3-OXOPROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE in various scientific and industrial applications.
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-1-[3-[(4-methyl-1,3-benzothiazol-2-yl)amino]-3-oxopropyl]pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O2S2/c1-13-5-3-7-16-19(13)25-22(32-16)24-18(30)10-12-29-11-9-15(28-29)21(31)27-23-26-20-14(2)6-4-8-17(20)33-23/h3-9,11H,10,12H2,1-2H3,(H,24,25,30)(H,26,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWRIQBZDKFOFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CCN3C=CC(=N3)C(=O)NC4=NC5=C(C=CC=C5S4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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